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Drug Profile and Development History

Ifenprodil is a small molecule therapeutic agent with a unique multi-target mechanism of action that has

been investigated for multiple clinical indications. Initially approved in Japan and South Korea for the

treatment of dizziness following brain ischemia at doses up to 60 mg/day, ifenprodil has more recently

been explored in clinical trials for various central nervous system and respiratory conditions [1]. The drug

represents a novel first-in-class treatment approach for several challenging conditions, with its mechanism

centered on antagonism of the GluN2B subunit of NMDA receptors [2]. Ifenprodil is considered a new

chemical entity (NCE) in major global markets despite its prior approval in some countries, potentially

allowing for extended exclusivity periods for new indications [3].

The development pathway for ifenprodil exemplifies pharmaceutical repurposing, where a drug with

established safety profile is investigated for new therapeutic applications. Clinical stage companies including

Algernon Pharmaceuticals and Seyltx have advanced ifenprodil through clinical trials for conditions ranging

from substance use disorders to chronic cough [4] [3]. Research has expanded to explore its potential in

COVID-19 treatment, with an End of Phase 2 meeting requested with the U.S. FDA in 2021 [5]. The

compound's diverse applications stem from its ability to modulate key neurological pathways involved in
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both addiction and reflexive conditions, positioning it as a promising candidate for multiple unmet medical

needs.

Comprehensive Clinical Trial Data and Outcomes

Quantitative Clinical Outcomes Across Indications

Table 1: Summary of Ifenprodil Clinical Trial Results Across Indications

Indication Trial Phase
Dose
Regimen

Primary Efficacy
Outcome

Key
Secondary
Outcomes

Reference

Methamphetamine

Use Disorder

Phase 2

(Exploratory)

60 mg/d

vs 120
mg/d vs

placebo
for 84

days

No significant effect

on
methamphetamine

use (primary
endpoint)

Reduced days

of use during
follow-up;

Improved
emotionality

problems
subscale

scores

[6] [1]

Idiopathic

Pulmonary Fibrosis
Cough

Phase 2a 20 mg TID ~40% reduction in

cough from baseline
(p=0.001)

32% reduction

at 4 weeks;
39.5%

reduction at
12 weeks (24-

hour counts)

[4] [2]

Refractory Chronic

Cough (Preclinical)

Guinea Pig

Model

30 mg/kg 93% reduction in

median cough count
(p=0.036)

Dose-

dependent
response; No

respiratory
depression

observed

[4] [3]
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Indication Trial Phase
Dose
Regimen

Primary Efficacy
Outcome

Key
Secondary
Outcomes

Reference

Alcohol
Dependence

Clinical Use
(Report)

60 mg/d
for 3

months

Improved alcohol
use scores

Reduced
craving in

case reports

[1]

The clinical development program for ifenprodil has generated mixed efficacy results across different

indications. For methamphetamine use disorder, a randomized, double-blind, placebo-controlled trial

conducted in Japan demonstrated that ifenprodil did not meet its primary endpoint of reducing

methamphetamine use during the 84-day administration period [6] [1]. However, in secondary analyses, the

120 mg/d ifenprodil group showed improvement in the number of days of methamphetamine use during the

follow-up period and in scores on the emotionality problems subscale of the Stimulant Relapse Risk Scale

(SRRS), suggesting some potential effect on emotional components of addiction [1].

In contrast, investigations for chronic cough conditions have demonstrated more consistently positive

outcomes. In patients with idiopathic pulmonary fibrosis (IPF), ifenprodil administered at 20 mg three

times daily reduced cough by approximately 40% from baseline (p=0.001) [4]. A statistical review of these

results showed geometric mean 24-hour cough counts reduced by 32% at four weeks and 39.5% at twelve

weeks compared to baseline [2]. Most impressively, recent preclinical studies in a guinea pig model of

refractory chronic cough demonstrated a remarkable 93% reduction in median cough count (p=0.036) at a

dose of 30 mg/kg, with a clear dose-dependent response observed across 1, 3, 10, and 30 mg/kg dosage

groups [4] [3].

Detailed Clinical Trial Methodologies

Table 2: Summary of Key Clinical Trial Designs for Ifenprodil

Trial Element
Methamphetamine Use
Disorder Trial

IPF Chronic Cough Trial
Upcoming RCC
Phase 2b (SILINDA)

Study Design Randomized, double-blind,

exploratory, dose-ranging,

Open-label Phase 2a Placebo-controlled,

parallel-arm
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Trial Element
Methamphetamine Use
Disorder Trial

IPF Chronic Cough Trial
Upcoming RCC
Phase 2b (SILINDA)

placebo-controlled, single-
center

randomized 1:1:1:1

Patient
Population

Japanese outpatients with
methamphetamine use

disorder (DSM-5 criteria)

Patients with idiopathic
pulmonary fibrosis and

chronic cough

Approximately 240
adults with refractory

chronic cough

Dose Groups Placebo, 60 mg/d, 120 mg/d

(1:1:1 allocation)

20 mg TID 40 mg TID, 80 mg

TID, 120 mg TID,
placebo

Treatment
Duration

84-day administration + 84-day
follow-up

12 weeks 12 weeks

Primary
Endpoint

Use/non-use of
methamphetamine during

administration period

24-hour cough frequency 24-hour cough
frequency at 12

weeks

Key
Assessment
Tools

Timeline Follow-back method,

Stimulant Relapse Risk Scale,
urine tests

VitaloJAK cough

monitoring system, Cough
Severity VAS, Leicester

Cough Questionnaire

VitaloJAK cough

monitoring system,
CS-VAS, LCQ

The methodological approaches across ifenprodil clinical trials have been tailored to specific indications

while maintaining rigorous standards. For the methamphetamine use disorder trial, researchers employed

a randomized, double-blind, placebo-controlled design with 1:1:1 allocation to placebo, 60 mg/day, or

120 mg/day ifenprodil groups [7] [1]. The study utilized the minimization method for randomization,

accounting for prognostic factors including sex, DSM-5 diagnostic criteria met, and recent

methamphetamine use [1]. Participants were outpatients diagnosed with methamphetamine use disorder

according to DSM-5 criteria who had used methamphetamine in the past year and were at least 20 years old

at informed consent [7].

The IPF chronic cough trial employed an open-label Phase 2a design evaluating ifenprodil at 20 mg three

times daily [2]. Assessment of cough frequency utilized the VitaloJAK cough monitoring system, which

provides objective measurement of 24-hour cough counts [2]. Additional endpoints included patient-reported
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outcomes such as the Cough Severity Visual Analog Scale (CS-VAS) and the Leicester Cough

Questionnaire (LCQ), which assess subjective cough experience and impact on quality of life, respectively

[3]. The upcoming SILINDA Phase 2b trial for refractory chronic cough has been structured based on U.S.

FDA feedback and will implement a more rigorous placebo-controlled, parallel-arm design with four

treatment arms randomized 1:1:1:1 [4] [3]. This trial will maintain the 12-week treatment duration and 24-

hour cough frequency primary endpoint, assessed using the VitaloJAK system [3].

Mechanisms of Action and Signaling Pathways

NMDA Receptor Antagonism and Neuropharmacology

Ifenprodil's primary mechanism of action involves high-affinity antagonism of NMDA receptors

containing the GluN2B subunit. Ifenprodil binds to residues located deep within the dimer interface formed

by GluN1 and GluN2B N-terminal domains (NTDs), acting as a negative allosteric modulator of receptor

function [8]. This binding occurs in the nanomolar range (reported half-maximal inhibition of 130-340 nM

at physiological pH) and is characterized by an allosteric mechanism that does not alter single-channel

conductance but causes channel openings to become shorter and less frequent [8]. The inhibition is

incomplete and use-dependent, making ifenprodil particularly effective in conditions of excessive receptor

activation.

The GluN2B subunit demonstrates specific expression patterns in brain regions relevant to both addiction

and cough reflex pathways. Research has identified that the nucleus of the solitary tract in the medulla,

where vagal afferent neurons terminate, shows prominent GluN2B expression, positioning this receptor as a

rational target for modulating cough reflex pathways [3]. In addiction pathways, GluN2B-containing NMDA

receptors are found in brain regions associated with reward and dependence, including the cerebral

cortex, amygdala, hippocampus, and ventral tegmental area [7]. The subunit-specificity of ifenprodil may

explain its favorable side effect profile compared to non-selective NMDA receptor antagonists, as it avoids

broad inhibition of NMDA receptor functions throughout the brain [3].
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Figure 1: Ifenprodil's primary mechanism of action through allosteric antagonism of GluN2B-containing

NMDA receptors, modulating both cough reflex and addiction pathways through regulation of calcium influx

and neuronal excitability.

Additional Molecular Targets and Channel Interactions

Beyond its effects on NMDA receptors, ifenprodil demonstrates activity at several additional molecular

targets that may contribute to its therapeutic effects. The drug functions as a blocker of G protein-activated

inwardly rectifying potassium (GIRK) channels, which play a key role in the mechanism of action of

addictive substances [7] [1]. GIRK channels are activated by G protein-coupled receptors that couple with

Gαi/o proteins and are important for regulating neuronal excitability [1]. Evidence suggests that alcohol can

directly open GIRK channels without participation of G protein-coupled receptors, and genetic studies

have linked GIRK channel function to susceptibility to substance dependence [1].

Ifenprodil also exhibits inhibition of the reverse Na+/Ca2+ exchanger (NCXrev), a mechanism that may

contribute to its neuroprotective properties by preventing calcium dysregulation [9]. This effect was
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demonstrated in studies where ifenprodil and ifenprodil-like NR2B-NMDAR antagonists inhibited

gramicidin- and Na+/NMDG-replacement-induced increases in cytosolic Ca2+ mediated predominantly by

NCXrev [9]. The ability to inhibit both NMDAR-mediated calcium influx and NCXrev may create a

synergistic protective effect against glutamate-induced excitotoxicity, potentially relevant to ifenprodil's

original indication for dizziness after brain ischemia [9] [1]. Additionally, ifenprodil acts as a blocker of α1-

adrenergic receptors, though the clinical significance of this activity in its current investigational uses

remains less defined [1].
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Figure 2: Ifenprodil's multi-target pharmacology, showing primary and secondary molecular targets

contributing to its diverse biological effects and therapeutic potential.

Safety and Tolerability Profile

Adverse Event Documentation Across Trials
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The safety profile of ifenprodil has been consistently documented across multiple clinical trials,

demonstrating generally favorable tolerability. In the methamphetamine use disorder trial, the safety of

ifenprodil was specifically confirmed in patients with methamphetamine use disorder, with no serious

adverse events reported that were attributable to the study medication [6] [1]. This is particularly noteworthy

given the vulnerable patient population and the potential for interactions with substance use. The trial

employed comprehensive safety monitoring, including regular blood tests conducted on days 0, 28, and 84

to monitor safety parameters, with primary physicians and clinical research coordinators checking for

adverse events at all visits [1].

In trials investigating ifenprodil for respiratory conditions, the safety profile has been equally reassuring.

The preclinical guinea pig citric acid challenge study demonstrated that dramatic cough suppression

occurred below the no observed adverse effect level (NOAEL) dose, with no respiratory depression

observed at any dose [4] [3]. This is a significant advantage over other antitussives like codeine and

baclofen, which can cause concerning respiratory depression [3]. The established safety profile of ifenprodil

is further supported by its existing approval in Japan and South Korea for other indications, which provides

extensive historical safety data [3]. This existing safety database potentially de-risks development for new

indications while allowing for maximum exclusivity and intellectual property protection in major markets

where it is considered a new chemical entity [3].

Comparative Safety Advantages

Ifenprodil demonstrates distinct safety advantages compared to other compounds with similar

mechanisms, particularly in the context of NMDA receptor modulation. Non-selective NMDA receptor

antagonists have been associated with dose-limiting adverse events, including psychotomimetic effects and

neurotoxicity, which are linked to the broad expression of NMDA receptors throughout the brain [3].

Ifenprodil's subunit selectivity for GluN2B-containing receptors appears to mitigate these concerns while

maintaining therapeutic efficacy for specific indications. This selective targeting approach represents a

significant advancement in NMDA receptor pharmacology, potentially enabling effective treatment without

the problematic side effect profile of earlier generation NMDA antagonists.

When compared to other GIRK channel inhibitors such as fluoxetine and paroxetine, ifenprodil

demonstrates a more favorable side effect profile [7]. Paroxetine in particular can cause several serious

adverse effects, including serotonin syndrome, neuroleptic malignant syndrome, convulsions, and severe
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liver dysfunction [7]. Ifenprodil does not appear to share these significant safety concerns, making it

potentially preferable for long-term management of conditions like substance dependence [7]. Additionally,

the lack of effect on basal respiratory rates distinguishes ifenprodil from centrally-acting antitussives like

opioids, positioning it as a potentially safer option for chronic cough patients who may require extended

treatment duration [3].

Future Research Directions and Development Status

Ongoing and Planned Clinical Trials

The clinical development program for ifenprodil continues to advance, with several planned clinical trials

building on existing evidence. The most imminent is the SILINDA Phase 2b program for refractory

chronic cough (RCC), which is expected to enroll its first patient in early 2025 [4] [3]. This trial represents a

significant step forward in ifenprodil's development, with a robust design that includes three active dose

arms (40 mg TID, 80 mg TID, and 120 mg TID) and a placebo arm in approximately 240 adults with RCC

[3]. The primary endpoint will be 24-hour cough frequency at 12 weeks, assessed using the VitaloJAK

cough monitoring system [3]. Topline data from the SILINDA study are expected at the end of 2026,

potentially paving the way for Phase 3 trials and eventual regulatory submission [4].

Beyond the SILINDA trial, researchers are evaluating potential opportunities to study ifenprodil in

additional cough indications where vagal afferent neuronal hypersensitivity plays an important role, such

as cough associated with idiopathic pulmonary fibrosis (IPF) [3]. The consistent efficacy observed across

both high and low cough count patients in earlier trials suggests ifenprodil may have broad applicability

across different cough phenotypes [3]. The company is also exploring the potential use of ifenprodil in

other neuronal hypersensitization conditions beyond cough, potentially expanding its therapeutic reach to

other disorders characterized by neurological hypersensitivity [3]. For the methamphetamine indication,

further studies would be needed to better understand the mixed results and potentially identify patient

subgroups more likely to respond.

Regulatory Status and Development Considerations
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Ifenprodil presents a unique regulatory profile that may facilitate its development path. While the drug is

approved in Japan and South Korea for dizziness after brain ischemia, it is considered a new chemical entity

(NCE) in major markets including the United States and Europe [3]. This status potentially provides

regulatory and commercial advantages, including eligibility for full patent term and data exclusivity

periods in these important markets. The extensive prior human experience with ifenprodil in approved

markets provides a substantial safety database that may support regulatory review and potentially reduce

development risks.

The clinical development strategy for ifenprodil exemplifies efficient drug repurposing, where a

compound with established safety is investigated for new disease applications [2]. This approach can

potentially accelerate development timelines and reduce overall development costs compared to novel

chemical entities. Companies advancing ifenprodil's development have engaged with regulatory agencies

including the U.S. FDA, with an End of Phase 2 meeting requested for the COVID-19 trial in 2021 [5]. The

SILINDA Phase 2b trial design was developed incorporating FDA feedback on elements including dose

selection, trial endpoints, and overall design, suggesting constructive regulatory engagement [3]. These

regulatory interactions will be critical for shaping the future development path and ultimately determining

ifenprodil's potential to address significant unmet medical needs across its spectrum of investigational

indications.

Conclusion

Ifenprodil represents a promising therapeutic agent with a unique multi-mechanistic profile that spans

NMDA receptor subunit selectivity, GIRK channel modulation, and effects on ionic exchangers. The

accumulated clinical evidence to date demonstrates a consistent safety profile across multiple patient

populations, with varying efficacy signals dependent on the specific indication. The most compelling results

have emerged in the area of chronic cough management, where substantial cough reduction has been

demonstrated in both IPF patients and preclinical models of refractory chronic cough. The upcoming

SILINDA Phase 2b trial will provide more definitive evidence regarding ifenprodil's potential in this

challenging condition.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Ifenprodil for the treatment of methamphetamine use disorder [pmc.ncbi.nlm.nih.gov]

2. Algernon Pharmaceuticals to present findings of Ifenprodil study for ... [smallcaps.ca]

3. Seyltx Announces Positive Pre-Clinical Dose-Ranging ... [seyltx.com]

4. Algernon Pharmaceuticals Reports Results of Study ... [algernonhealth.com]

5. Algernon Pharmaceuticals Files End of Phase 2 Meeting ... [algernonhealth.com]

6. Ifenprodil for the treatment of methamphetamine use disorder: An exploratory, randomized, double-

blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Study of effects of ifenprodil in patients with methamphetamine dependence: Protocol for an

exploratory, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

8. Articles Ifenprodil Effects on GluN2B-Containing Glutamate ... [sciencedirect.com]

9. Ifenprodil, a NR2B-selective antagonist of NMDA receptor ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ifenprodil in Clinical Development: Comprehensive Technical

Review of Efficacy, Safety, and Mechanisms]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b004181#ifenprodil-safety-and-efficacy-clinical-trial]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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